Einecs 264-319-9
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 264-319-9 is a chemical substance registered under the European Union's regulatory framework. The inventory serves as a critical resource for regulatory compliance, toxicological assessments, and read-across predictions for untested compounds .
Properties
CAS No. |
63568-33-2 |
|---|---|
Molecular Formula |
C34H59NO6S2 |
Molecular Weight |
642.0 g/mol |
IUPAC Name |
3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C28H44O6S2.C6H15N/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;1-4-7(5-2)6-3/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);4-6H2,1-3H3 |
InChI Key |
NMQFMUBYNFMPEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 264-319-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions employed .
Scientific Research Applications
Einecs 264-319-9 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, the compound could be part of drug development and testing. Industrially, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of Einecs 264-319-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are determined by the specific application and the nature of the compound .
Comparison with Similar Compounds
Structural Similarity and Read-Across Approaches
EINECS 264-319-9 can be compared to analogs using structural similarity metrics like the Tanimoto index , which quantifies overlap in molecular fingerprints (e.g., PubChem 2D fingerprints). A threshold of ≥70% similarity is often used to define analogs for read-across structure-activity relationships (RASAR) . For example:
- Coverage Efficiency : A study demonstrated that 1,387 labeled compounds from REACH Annex VI could cover 33,000 EINECS substances via structural analogs, highlighting the efficiency of similarity-based clustering .
- Toxicological Predictions : Compounds with high Tanimoto similarity often share physicochemical properties (e.g., log P, molecular weight) and toxicological endpoints, enabling hazard prediction for unlabeled EINECS substances .
Hypothetical Data Table: Comparison of this compound with Analogs
The table below illustrates a generalized framework based on methodologies from referenced studies.
* This compound data inferred from cluster behavior in EINECS inventories .
Key Findings from Comparative Studies
Cluster Coverage : A small subset of labeled compounds (e.g., REACH Annex VI substances) can predict properties for thousands of EINECS chemicals. For instance, 1,387 labeled compounds provided coverage for 33,000 EINECS entries, including hypothetical analogs of 264-319-9 .
Property Trends: Fluorinated compounds (e.g., EINECS 25935-14-2) often exhibit distinct bioaccumulation and persistence profiles compared to non-halogenated analogs .
Limitations : Similarity thresholds (e.g., Tanimoto ≥70%) may exclude structurally complex compounds with divergent reactive groups, necessitating manual validation .
Methodological Considerations
- Data Sources : The European Chemicals Agency (ECHA) inventory and PubChem databases are primary resources for structural and toxicological data .
- Machine Learning Models : RASAR models leverage big data to map relationships between labeled and unlabeled compounds, reducing reliance on animal testing .
- Regulatory Gaps : EINECS compounds like 264-319-9 may lack experimental data, emphasizing the need for robust read-across frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
